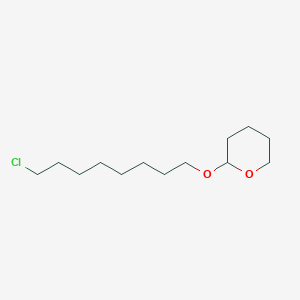
5-Cyclohexyl-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-3-methyl-1,2-oxazole is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-3-methyl-1,2-oxazole involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of these receptors, leading to increased inhibitory neurotransmission. The exact mechanism by which this compound enhances the activity of GABA-A receptors is not fully understood.
Biochemische Und Physiologische Effekte
5-Cyclohexyl-3-methyl-1,2-oxazole has been shown to have anticonvulsant and anxiolytic effects in animal models. These effects are thought to be due to the compound's ability to enhance the activity of GABA-A receptors. In addition, this compound has been shown to have sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Cyclohexyl-3-methyl-1,2-oxazole in lab experiments is its potential use as a ligand for GABA-A receptors. This compound has been shown to enhance the activity of these receptors, making it a useful tool for studying inhibitory neurotransmission. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 5-Cyclohexyl-3-methyl-1,2-oxazole. One direction is to further explore the compound's mechanism of action and its effects on GABA-A receptors. Another direction is to investigate the potential therapeutic uses of this compound, such as its use as an anticonvulsant or anxiolytic agent. Additionally, further research is needed to explore the limitations of this compound in lab experiments and to develop new methods for synthesizing and working with this compound.
Synthesemethoden
The synthesis of 5-Cyclohexyl-3-methyl-1,2-oxazole has been achieved through various methods. One method involves the reaction of cyclohexanone with methylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. Another method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. Both methods result in the formation of 5-Cyclohexyl-3-methyl-1,2-oxazole with moderate to good yields.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-3-methyl-1,2-oxazole has potential use in scientific research as a ligand for GABA-A receptors. GABA-A receptors are a type of ionotropic receptor that are involved in inhibitory neurotransmission in the central nervous system. The binding of 5-Cyclohexyl-3-methyl-1,2-oxazole to GABA-A receptors has been shown to enhance the activity of these receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Eigenschaften
CAS-Nummer |
109831-65-4 |
|---|---|
Produktname |
5-Cyclohexyl-3-methyl-1,2-oxazole |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
5-cyclohexyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
ZVQJNYCFSXQQLS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCC2 |
Kanonische SMILES |
CC1=NOC(=C1)C2CCCCC2 |
Synonyme |
Isoxazole, 5-cyclohexyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















